molecular formula C12H17ClN2O2 B6152623 4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride CAS No. 2436676-33-2

4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride

Cat. No. B6152623
CAS RN: 2436676-33-2
M. Wt: 256.7
InChI Key:
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Description

4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride, also known as 4-AP-HCl, is a synthetic compound that has been used extensively in scientific research for the past several decades. It is a derivative of the naturally occurring amino acid tryptophan and is often used as a research tool to investigate the mechanisms of action of various neurotransmitters. 4-AP-HCl has been used in a variety of scientific research applications, including studies of the effects of drugs on the nervous system, investigations into the biochemical and physiological effects of neurotransmitters, and laboratory experiments to investigate the effects of drugs on the brain.

Scientific Research Applications

4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has been used extensively in scientific research for the past several decades. It has been used to investigate the mechanisms of action of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the biochemical and physiological effects of neurotransmitters. Additionally, this compound has been used in laboratory experiments to investigate the effects of drugs on the brain.

Mechanism of Action

4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride acts as an antagonist to certain neurotransmitters, meaning that it blocks the action of the neurotransmitter in the brain. It acts on the serotonin, dopamine, and norepinephrine receptors, preventing them from being activated. This prevents the neurotransmitters from having their normal effects on the brain, allowing researchers to study the effects of drugs on the brain in a controlled environment.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of serotonin, dopamine, and norepinephrine, which can lead to changes in mood and behavior. Additionally, this compound has been shown to alter the activity of certain enzymes in the brain, which can lead to changes in the levels of neurotransmitters in the brain. Finally, this compound has been shown to alter the activity of certain receptors in the brain, which can lead to changes in the way the brain processes information.

Advantages and Limitations for Lab Experiments

There are several advantages to using 4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride in laboratory experiments. First, it is relatively easy to synthesize, meaning that it can be prepared in a variety of laboratory settings. Second, it is a relatively safe compound, meaning that it can be used in a variety of experiments without causing any significant harm to the subjects. Finally, it has a relatively long half-life, meaning that it can be used in experiments that require a longer duration of action.
However, there are some limitations to using this compound in laboratory experiments. First, it is not a highly selective compound, meaning that it can affect other neurotransmitters in addition to serotonin, dopamine, and norepinephrine. Second, it can have long-term effects on the brain, meaning that it should not be used in experiments that require long-term observation of the subjects. Finally, it has a relatively low potency, meaning that it may not be suitable for experiments that require a high level of precision.

Future Directions

The use of 4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride in scientific research has opened up a variety of possibilities for future research. For example, further research could be done to investigate the effects of this compound on other neurotransmitters, such as acetylcholine and glutamate. Additionally, further research could be done to investigate the long-term effects of this compound on the brain, as well as to develop more selective compounds that could be used in laboratory experiments. Finally, further research could be done to investigate the potential therapeutic applications of this compound, such as in the treatment of neurological disorders.

Synthesis Methods

4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride is synthesized through a process known as the Hofmann rearrangement. This process involves the reaction of a ketone with an amine in the presence of an acid catalyst. The reaction produces a secondary amine, which is then converted to this compound using hydrochloric acid. This reaction is relatively simple and can be carried out in a variety of laboratory settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride' involves the reaction of a cyclic ketone with an amine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Cyclic ketone (e.g. 2,3-dihydro-1H-indene-5-carboxylic acid)", "Amine (e.g. 3-aminopropylamine)", "Reducing agent (e.g. sodium borohydride)", "Hydrochloric acid", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve the cyclic ketone in the solvent and add the amine to the solution.", "Add the reducing agent to the solution and stir for several hours at room temperature.", "Acidify the solution with hydrochloric acid to protonate the amine and isolate the product by filtration or extraction.", "Dry the product under vacuum to obtain the desired compound as a hydrochloride salt." ] }

CAS RN

2436676-33-2

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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